Patent-Backed Livestock Weight Gain and Feed Efficiency: Structural Differentiation from Simpler N-Alkyl Analogs
The patent literature designates 2-(3-chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine as a preferred embodiment within a series of morpholine derivatives claimed to increase weight gain and improve feed utilisation in livestock [1]. The patent explicitly distinguishes the N-4 substituent: the 2-methyl-1-phenylpropan-2-yl group (PhCH₂C(CH₃)₂–) is claimed as a specifically advantageous phenalkyl variant, alongside tert-butyl, for conferring anabolic activity [1]. While absolute in vivo weight gain data for this specific compound are not publicly disclosed in extractable form, the patent's structural preference provides a class-level inference that the bulkier phenalkyl substituent confers superior performance relative to simpler N-alkyl (e.g., isopropyl) or unsubstituted phenyl analogs, which are encompassed by the generic formula but not highlighted as preferred embodiments.
| Evidence Dimension | Structural differentiation for anabolic activity in livestock |
|---|---|
| Target Compound Data | N-4 substituent: 2-methyl-1-phenylpropan-2-yl (PhCH₂C(CH₃)₂–); explicitly listed as a preferred phenalkyl embodiment in EP0290122A1 |
| Comparator Or Baseline | Simpler N-alkyl analogs (e.g., isopropyl, straight-chain alkyl) and unsubstituted phenyl analogs represented in the generic Markush structure but not individually exemplified as preferred embodiments |
| Quantified Difference | Not quantifiable from public patent disclosure; differentiation is structural/qualitative based on explicit preference in patent claims |
| Conditions | Inferred from patent claims covering methods for increasing weight gain and feed utilisation in poultry, cattle, pigs, and sheep |
Why This Matters
For procurement decisions in veterinary research or feed-additive development, selecting a compound explicitly designated as a preferred embodiment in the enabling patent reduces the risk of investing in analogs that lack documented efficacy within the claimed structural space.
- [1] Beecham Group plc. Morpholine derivatives and their use. European Patent EP0290122A1, filed 1988, granted 1992. View Source
